molecular formula C8H3Cl2F5O2 B14052803 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Cat. No.: B14052803
M. Wt: 297.00 g/mol
InChI Key: FGHQAAIADQZNLQ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzene ring that already contains chlorine substituents. One common method involves the use of palladium-catalyzed direct arylation reactions. For example, the reaction of 1-bromo-3-(trifluoromethoxy)benzene with appropriate difluoromethoxy reagents under palladium catalysis can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and environmental impact. The use of inexpensive bases like potassium acetate (KOAc) and low catalyst loadings (e.g., 1 mol% Pd(OAc)2) are common strategies to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in direct arylation and coupling reactions.

    Bases: Potassium acetate (KOAc) is commonly used.

    Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C8H3Cl2F5O2

Molecular Weight

297.00 g/mol

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H

InChI Key

FGHQAAIADQZNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)OC(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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